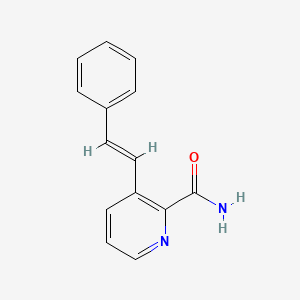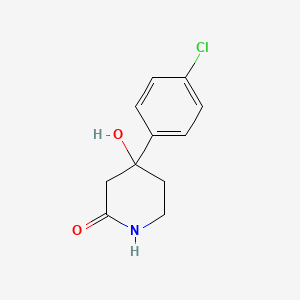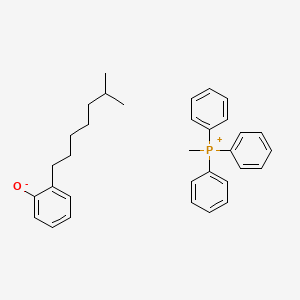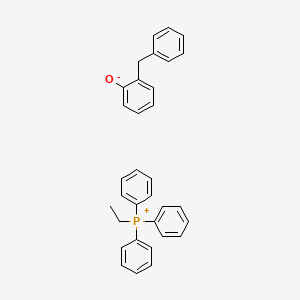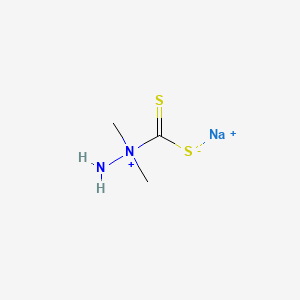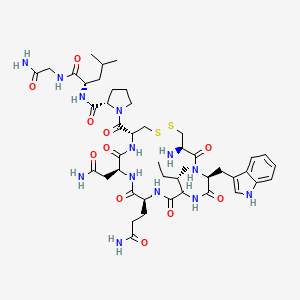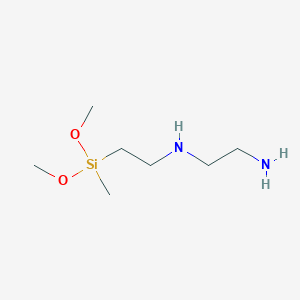
N-(2-(Dimethoxymethylsilyl)ethyl)ethylenediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EINECS 266-303-7 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique EINECS number, which helps in tracking and regulating its use in various industries.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of EINECS 266-303-7 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. The synthetic routes typically involve multiple steps, including the use of catalysts, solvents, and controlled temperatures to achieve the desired chemical structure .
Industrial Production Methods: In industrial settings, the production of EINECS 266-303-7 is scaled up to meet commercial demands. This involves the use of large reactors, continuous flow systems, and stringent quality control measures. The industrial production methods are optimized for efficiency, cost-effectiveness, and environmental sustainability .
Analyse Chemischer Reaktionen
Types of Reactions: EINECS 266-303-7 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications .
Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired outcome .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. These products are often intermediates or final compounds used in various applications, including pharmaceuticals, agrochemicals, and materials science .
Wissenschaftliche Forschungsanwendungen
EINECS 266-303-7 has a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in the synthesis of complex molecules. In biology, it may be used in studies involving cellular processes and biochemical pathways. In medicine, the compound could be explored for its potential therapeutic effects. Additionally, it finds applications in various industrial processes, such as the production of polymers, coatings, and adhesives .
Wirkmechanismus
The mechanism of action of EINECS 266-303-7 involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in cellular functions, enzyme activities, or signaling pathways. Understanding the mechanism of action is crucial for developing new applications and improving existing ones .
Eigenschaften
CAS-Nummer |
66300-34-3 |
|---|---|
Molekularformel |
C7H20N2O2Si |
Molekulargewicht |
192.33 g/mol |
IUPAC-Name |
N'-[2-[dimethoxy(methyl)silyl]ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C7H20N2O2Si/c1-10-12(3,11-2)7-6-9-5-4-8/h9H,4-8H2,1-3H3 |
InChI-Schlüssel |
HTAUDOWBSUDBEA-UHFFFAOYSA-N |
Kanonische SMILES |
CO[Si](C)(CCNCCN)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


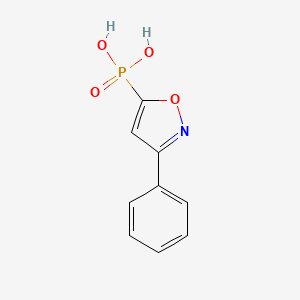
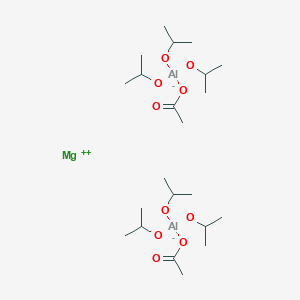
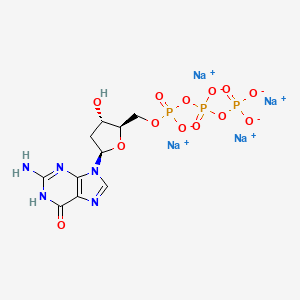
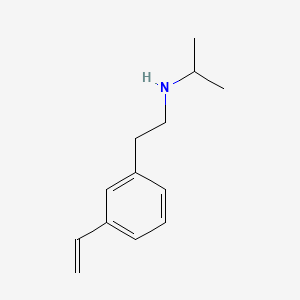
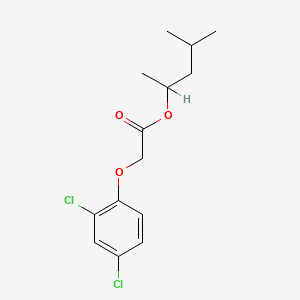
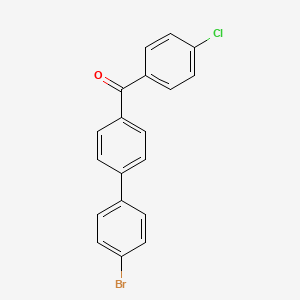
![Phenyl methyl[3-(2-methylphenoxy)-3-phenylpropyl]-carbamate](/img/structure/B12668272.png)
